

# 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone: Technical Deep Dive

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## Compound of Interest

Compound Name:	3'-Chloro-2,2,2,4'- tetrafluoroacetophenone
CAS No.:	845823-05-4
Cat. No.:	B1302665

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## Executive Summary & Chemical Identity

**3'-Chloro-2,2,2,4'-tetrafluoroacetophenone** (CAS: 845823-05-4) is a specialized fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for Central Nervous System (CNS) agents and antiparasitics.[1][2]

Chemically, it is defined as 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one. Its structure combines a highly electrophilic trifluoroacetyl group with a halogenated aromatic core, creating distinct regioselective handles for chemical modification. The electron-withdrawing nature of the trifluoromethyl (

) and carbonyl groups activates the para-fluorine atom toward Nucleophilic Aromatic Substitution (

), while the meta-chlorine atom remains available for transition-metal catalyzed cross-coupling.

## Chemical Identity Table

Property	Specification
IUPAC Name	1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
CAS Number	845823-05-4
Molecular Formula	
Molecular Weight	226.56 g/mol
SMILES	<chem>FC(F)(F)C(=O)C1=CC(Cl)=C(F)C=C1</chem>
Appearance	Colorless to light yellow liquid
Boiling Point	~232 °C (Predicted)
Density	1.475 ± 0.06 g/cm <sup>3</sup>
LogP	2.57 (Predicted)

## Physicochemical Profile & Electronic Properties The Trifluoroacetyl "Warhead"

The 2,2,2-trifluoroacetyl moiety is significantly more electrophilic than a standard acetyl group due to the strong inductive effect (

) of the three fluorine atoms.

- Hydration: In the presence of moisture, this compound exists in equilibrium with its gem-diol (hydrate) form. This is a critical consideration for storage and stoichiometry in reactions.
- pKa Modulation: When used as a scaffold in drug design (e.g., enzyme inhibitors), the group lowers the of adjacent protons or functional groups, often improving metabolic stability against P450 oxidation.

## Regioselective Activation

The aromatic ring possesses a "push-pull" electronic landscape:

- Position 1 (Acyl attachment): Strongly electron-withdrawing.
- Position 4 (Fluorine): Located para to the carbonyl. The combined electron withdrawal of the carbonyl and the  
  
group makes this position highly susceptible to  
  
by amines or thiols.
- Position 3 (Chlorine): Located meta to the carbonyl. It is sterically hindered and electronically less activated for  
  
, making it orthogonal to the 4-F position. It serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after the 4-F has been functionalized.

## Synthetic Routes & Manufacturing

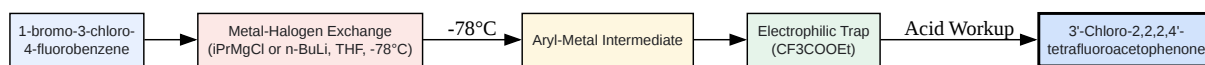
The synthesis typically employs a metal-halogen exchange strategy, avoiding Friedel-Crafts acylation which can be sluggish with deactivated di-halo benzenes.

### Primary Synthetic Pathway (Grignard/Lithium Exchange)

The most robust route involves the generation of an arylmagnesium or aryllithium species from 4-bromo-2-chlorofluorobenzene, followed by quenching with a trifluoroacetylating agent.

Reagents:

- Precursor: 1-bromo-3-chloro-4-fluorobenzene (commercially available).
- Metallation: Isopropylmagnesium chloride (  
  
) or  
  
-Butyllithium (  
  
-BuLi).
- Electrophile: Ethyl trifluoroacetate (  
  
) or Trifluoroacetic anhydride (TFAA).



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Figure 1: Synthetic pathway via metal-halogen exchange.

## Experimental Protocols

### Protocol: Synthesis via Grignard Exchange

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the moisture sensitivity of the organometallic intermediate.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe. Flush with Argon.
- Solvent: Add anhydrous THF (50 mL) and 1-bromo-3-chloro-4-fluorobenzene (10.0 mmol). Cool the solution to  $-20^{\circ}\text{C}$  (using ice/salt or cryocooler).
- Exchange: Dropwise add (2.0 M in THF, 11.0 mmol) over 15 minutes. Maintain internal temperature below  $-10^{\circ}\text{C}$ .
- Incubation: Stir at  $-15^{\circ}\text{C}$  to  $0^{\circ}\text{C}$  for 1 hour to ensure complete formation of the Grignard species.
- Acylation: Cool to  $-78^{\circ}\text{C}$  (dry ice/acetone). Add Ethyl trifluoroacetate (12.0 mmol) diluted in THF (10 mL) dropwise over 20 minutes.
  - Critical Checkpoint: The low temperature prevents double-addition (formation of the tertiary alcohol).
- Quench: Allow to warm to room temperature over 2 hours. Quench with saturated solution (30 mL).
- Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

- Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

## Protocol: Semicarbazone Derivatization (Bioactivity Screening)

This reaction is commonly used to synthesize antimicrobial derivatives.

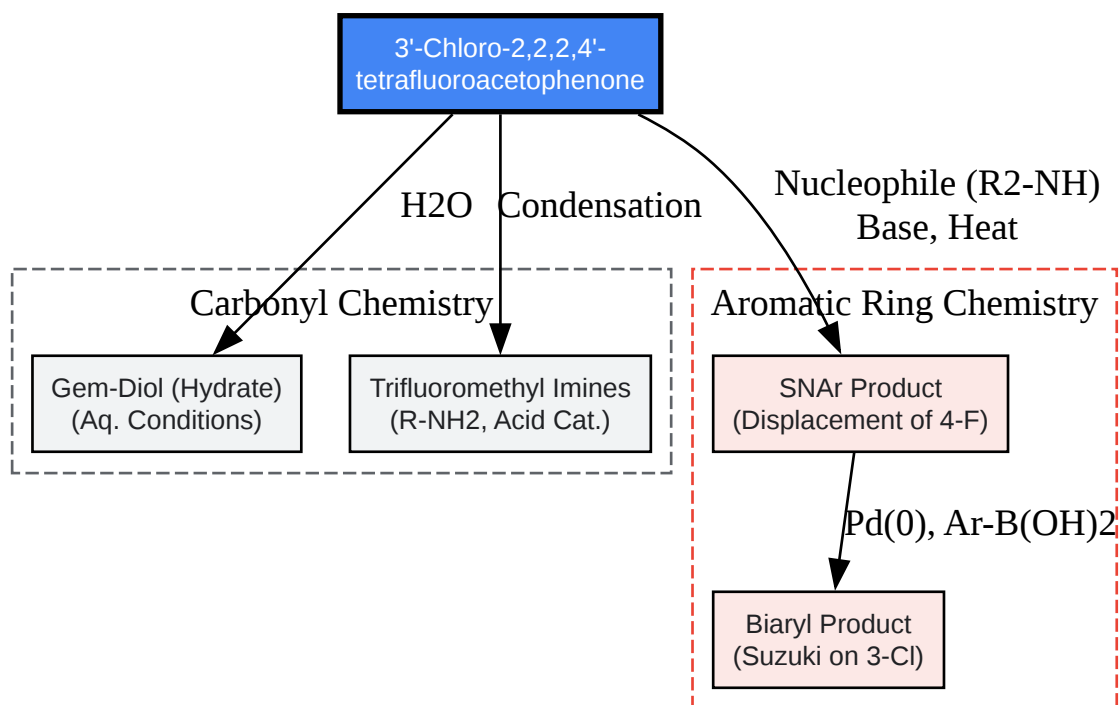
- Reactants: Dissolve **3'-Chloro-2,2,4'-tetrafluoroacetophenone** (1.0 eq) in Ethanol.
- Reagent: Add Semicarbazide hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).
- Reflux: Heat to reflux for 4–6 hours.
- Isolation: Cool to room temperature. The product often precipitates. Pour into ice water if necessary. Filter and recrystallize from Ethanol/Water.

## Reactivity & Applications in Drug Discovery

### The "Orthogonal Reactivity" Concept

This molecule offers a strategic advantage in medicinal chemistry: Chemo-selectivity.

- Pathway A ( ): The 4-Fluorine is displaced by amines (e.g., piperazines, morpholines) under mild basic conditions ( , DMF, 60°C). The 3-Chlorine remains intact.
- Pathway B (Cross-Coupling): The 3-Chlorine is then available for Pd-catalyzed coupling to add biaryl complexity.



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Figure 2: Orthogonal reactivity map showing sequential functionalization.

## Case Study: Antiparasitic Agents

Analogues of this compound are key intermediates in the synthesis of isoxazoline-class parasiticides (e.g., related to Sarolaner or Fluralaner). The trifluoroacetyl group is often converted into a trifluoromethyl-substituted heterocycle (like an isoxazoline ring) via condensation with hydroxylamine and subsequent cyclization with styrene derivatives.

## Safety & Handling (MSDS Summary)

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation.[3]
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.[3]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: Use only in a chemical fume hood. The vapor pressure is sufficient to cause respiratory distress if inhaled.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydration (formation of the gem-diol).

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